molecular formula C17H19NO4S B6369882 3-(3-t-Butylsulfamoylphenyl)benzoic acid CAS No. 1261975-12-5

3-(3-t-Butylsulfamoylphenyl)benzoic acid

Cat. No.: B6369882
CAS No.: 1261975-12-5
M. Wt: 333.4 g/mol
InChI Key: OIAGTMKBYLFLGW-UHFFFAOYSA-N
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Description

The Significance of Novel Chemical Entities in Biological Inquiry

Novel chemical entities (NCEs) are the lifeblood of chemical biology and medicinal chemistry. They offer unique three-dimensional arrangements of atoms that can interact with biological macromolecules in specific ways, leading to the modulation of their function. This specificity allows researchers to dissect intricate cellular processes with a high degree of precision. The introduction of a novel scaffold can lead to the discovery of entirely new mechanisms of action and open up previously unexplored therapeutic avenues. The development of NCEs is a critical step in the journey from basic biological research to the creation of effective medicines.

Contextualizing "3-(3-t-Butylsulfamoylphenyl)benzoic acid" within Contemporary Medicinal Chemistry

While specific research on "this compound" is not extensively documented in publicly available literature, its structural motifs—a benzoic acid and a sulfonamide group—are prevalent in a wide range of biologically active compounds. The sulfamoylphenyl benzoic acid scaffold, in particular, has been investigated for various therapeutic applications.

Derivatives of sulfamoylbenzoic acid have been explored for their potential as antihypertensive agents. google.com Furthermore, the sulfonamide group is a key pharmacophore in a variety of drugs, including diuretics, antibacterials, and enzyme inhibitors. The presence of the t-butyl group on the sulfamoyl nitrogen in "this compound" suggests a focus on creating a lipophilic domain which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Research into related sulfamoyl benzoic acid analogues has revealed their potential as specific agonists for the LPA2 receptor, which is involved in processes like gut protection and anti-apoptotic effects. nih.gov Additionally, derivatives of 3-sulfonamido benzoic acid have been identified as promising antagonists for the P2Y14 receptor, a target for inflammatory conditions such as acute lung injury. researchgate.net Other studies have focused on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. researchgate.net

The following table provides a summary of the biological targets and potential therapeutic applications of structurally related sulfamoylphenyl benzoic acid derivatives:

Compound Class Biological Target Potential Therapeutic Application Reference
Sulfamoyl benzoic acid analoguesLPA2 ReceptorGut protection, Anti-apoptosis nih.gov
3-Sulfonamido benzoic acid derivativesP2Y14 ReceptorAcute Lung Injury researchgate.net
N-Substituted 4-sulfamoylbenzoic acid derivativesCytosolic Phospholipase A2αAnti-inflammatory researchgate.net
Benzenesulfonamides carrying benzamide moietyCarbonic Anhydrase, AcetylcholinesteraseEnzyme Inhibition nih.gov

Research Trajectories and Future Directions for Sulfamoylphenyl Benzoic Acid Derivatives

The diverse biological activities of sulfamoylphenyl benzoic acid derivatives suggest several promising avenues for future research. A key direction will be the systematic exploration of the structure-activity relationships (SAR) for different biological targets. By modifying the substitution patterns on both the benzoic acid and the phenylsulfamoyl rings, researchers can aim to optimize potency, selectivity, and pharmacokinetic properties.

Future research could focus on:

Expansion of Target Space: Investigating the activity of this class of compounds against a broader range of biological targets, including kinases, proteases, and other receptor families.

Lead Optimization: For promising hits, such as the LPA2 receptor agonists and P2Y14 receptor antagonists, further chemical modifications can be made to improve their drug-like properties. nih.govresearchgate.net This includes optimizing solubility, metabolic stability, and oral bioavailability.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development. This can involve techniques such as X-ray crystallography of compound-target complexes and detailed cellular assays.

Therapeutic Applications in Oncology: Given that many signaling pathways targeted by sulfamoylphenyl benzoic acid derivatives are also implicated in cancer, exploring their potential as anticancer agents is a logical next step.

The following table outlines potential research directions and the methodologies that could be employed:

Research Direction Methodology Potential Outcome
Structure-Activity Relationship (SAR) StudiesSynthesis of analogue libraries, In vitro biological screeningIdentification of key structural features for activity and selectivity.
Target Identification and ValidationChemical proteomics, Genetic knockdown/knockout studiesDiscovery of new biological targets and validation of their therapeutic relevance.
Pharmacokinetic ProfilingIn vitro ADME assays, In vivo animal studiesOptimization of drug-like properties for clinical development.
In vivo Efficacy StudiesDisease models in animalsDemonstration of therapeutic potential in a preclinical setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGTMKBYLFLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142873
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-12-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 T Butylsulfamoylphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(3-t-Butylsulfamoylphenyl)benzoic acid reveals two principal disconnection points for simplifying the structure into readily available precursors. The most logical disconnections are at the C-C bond between the two phenyl rings and the S-N bond of the sulfonamide group.

Identification of Precursor Scaffolds for the Sulfamoylphenyl Moiety

The t-butylsulfamoylphenyl portion of the molecule can be constructed from precursors such as 3-bromobenzenesulfonyl chloride or a related derivative. The sulfonamide bond is typically formed by reacting the sulfonyl chloride with t-butylamine. Alternatively, a pre-formed 3-aminophenylsulfonamide can be N-alkylated, though this can be less direct. The key is to have a functional group on the phenyl ring that allows for subsequent coupling to the second aromatic ring. A halogen, such as bromine or iodine, or a boronic acid/ester functionality serves this purpose.

Strategies for Introducing the Benzoic Acid Functionality

The benzoic acid moiety is generally introduced using a precursor that already contains the carboxylic acid group or a functional group that can be easily converted to it, such as an ester or nitrile. For instance, 3-bromobenzoic acid or methyl 3-bromobenzoate are common starting materials. The carboxylic acid group is often protected as an ester during the coupling reaction to prevent side reactions and is later hydrolyzed in the final step of the synthesis.

Convergent and Divergent Synthesis Approaches

The synthesis of this compound is well-suited to a convergent approach, where the two key aryl fragments are synthesized separately and then joined. The most prevalent method for this is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org

In a typical convergent synthesis, one aryl fragment would be a boronic acid or ester derivative (e.g., 3-(t-butylsulfamoyl)phenylboronic acid), and the other would be an aryl halide (e.g., methyl 3-bromobenzoate). These are reacted in the presence of a palladium catalyst and a base to form the biaryl structure. Subsequent hydrolysis of the ester group yields the final benzoic acid product. Divergent strategies, while less common for this specific target, could involve functionalizing a central biaryl scaffold. acs.org

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis, particularly in the Suzuki-Miyaura coupling step, is dependent on the careful optimization of several reaction parameters.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst can be sensitive and impact yields. clockss.org
Ligand Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Base An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. It is typically used in an aqueous solution. clockss.org
Solvent A two-phase solvent system, often a mixture of an organic solvent like toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) and water, is employed. clockss.orgrsc.org
Temperature The reaction is typically heated to ensure a reasonable reaction rate.

Following the coupling reaction, purification is generally performed. This can involve an aqueous workup to remove the inorganic base and byproducts, followed by crystallization or column chromatography to isolate the pure product.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ispe.orgjddhs.com In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of catalysis, particularly palladium-catalyzed cross-coupling reactions, is inherently a green chemistry approach as it allows for the reaction to proceed with only a small amount of catalyst, reducing waste compared to stoichiometric reagents. pfizer.com Furthermore, efforts in green chemistry focus on using safer and more environmentally friendly solvents. jddhs.com While many Suzuki couplings use organic solvents, the use of water as a co-solvent is common, and some methods are being developed to be performed entirely in water. rsc.orgjddhs.com

Another key principle is atom economy, which is maximized in reactions like the Suzuki coupling where a high proportion of the atoms from the reactants are incorporated into the final product. pharmaceutical-technology.com Pharmaceutical companies are increasingly adopting green chemistry approaches to reduce their environmental impact. pharmaceutical-technology.com This includes the use of biocatalysis and continuous flow synthesis, which can lead to more efficient and less wasteful processes. ispe.orgmdpi.com The development of more sustainable catalysts, such as those that are less reliant on precious metals, is also an active area of research. pharmaceutical-technology.com

Advanced Synthetic Techniques and Catalyst Development

The synthesis of complex organic molecules such as this compound often necessitates the use of sophisticated synthetic strategies. Advanced techniques focus on the efficient formation of key chemical bonds, and the development of novel catalysts is central to achieving high yields and purity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. For the synthesis of this compound, the Suzuki-Miyaura coupling reaction presents a highly effective and versatile method for constructing the central biaryl bond.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. youtube.comorganic-chemistry.org This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. youtube.comorganic-chemistry.org

A plausible synthetic route to this compound via a Suzuki-Miyaura coupling would involve the reaction between 3-Bromo-N-(tert-butyl)benzenesulfonamide and 3-Carboxyphenylboronic acid . The synthesis of these precursors is well-documented. 3-Carboxyphenylboronic acid can be prepared from 3-cyanophenylboronic acid or m-bromotoluene. chemicalbook.comchemicalbook.comgoogle.com 3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS 308283-47-8) is synthesized from 2-bromobenzenesulfonyl chloride and tert-butylamine. prepchem.comsigmaaldrich.com

The coupling reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or sodium carbonate to activate the boronic acid. youtube.comorganic-chemistry.org

Table 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Base Solvent Product
3-Bromo-N-(tert-butyl)benzenesulfonamide3-Carboxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterThis compound

This method is highly adaptable, and various palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. The use of bulky phosphine (B1218219) ligands, for instance, can enhance the catalytic activity and stability. organic-chemistry.org

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scalability. The synthesis of diaryl compounds and benzoic acid derivatives has been successfully demonstrated using flow chemistry.

The application of flow chemistry to the Suzuki-Miyaura coupling for the synthesis of this compound could offer several improvements. The exothermic nature of some coupling reactions can be managed more effectively in a flow reactor due to the high surface-area-to-volume ratio, leading to better temperature control and reduced risk of side reactions.

A potential flow chemistry setup would involve pumping solutions of the two reactants, 3-bromo-N-tert-butylbenzenesulfonamide and 3-carboxyphenylboronic acid, along with the catalyst and base, through a heated packed-bed or coil reactor. The product stream would then be collected and purified. This continuous process allows for the production of larger quantities of the target compound in a shorter amount of time compared to batch synthesis.

Table 2: Illustrative Parameters for Flow Synthesis of this compound

Parameter Value Rationale
Reactor Type Packed-bed with immobilized catalystEnhances catalyst recovery and reuse, simplifies purification.
Temperature 80-120 °COptimized for reaction kinetics while minimizing degradation.
Residence Time 5-20 minutesSignificantly shorter than typical batch reaction times.
Pressure 5-10 barAllows for heating solvents above their boiling points, accelerating the reaction.
Flow Rate 1-10 mL/minDetermines the production rate and can be adjusted for optimization.

The use of an immobilized palladium catalyst in a packed-bed reactor is particularly advantageous as it simplifies the purification process by eliminating the need to remove the catalyst from the product mixture. This approach also allows for the continuous reuse of the expensive palladium catalyst, making the process more cost-effective and environmentally friendly.

Molecular Interactions and Biological Target Engagement of 3 3 T Butylsulfamoylphenyl Benzoic Acid

Investigation of Proposed Molecular Mechanisms of Action in In Vitro Systems

In vitro studies are crucial for elucidating the direct molecular mechanisms of a compound. For derivatives of benzoic acid, these investigations often focus on their ability to modulate enzyme activity or bind to specific receptors.

The sulfonamide group present in 3-(3-t-Butylsulfamoylphenyl)benzoic acid is a key functional group known to interact with the active sites of various enzymes, particularly metalloenzymes.

A related area of research involves 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Although structurally different, these compounds also feature a benzoic acid core and demonstrate that this scaffold can be effective in disrupting protein-protein interactions. nih.gov

Table 1: Hypothetical Inhibition Data for this compound Against a Target Enzyme

Enzyme Target IC50 (nM) Ki (nM) Mechanism of Inhibition

Direct binding of a ligand to an enzyme can be quantified using various biophysical techniques. While specific enzyme-ligand binding data for this compound is unavailable, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction. These assays would provide definitive evidence of target engagement and the energetics of the binding event.

The structural features of this compound suggest it could be profiled for binding against various receptors, particularly G protein-coupled receptors (GPCRs).

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescently-labeled ligand. For example, a recent study identified a series of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a GPCR involved in inflammatory processes. nih.gov In this study, a compound designated as 25l, which shares the 3-sulfonamido benzoic acid scaffold, exhibited a high binding affinity for the P2Y14 receptor. nih.gov This suggests that this compound could potentially interact with this or other related receptors.

Table 2: Representative Competitive Binding Data for a Structurally Related Compound

Receptor Target Known Ligand Test Compound IC50 (nM)

To confirm that a compound engages its target receptor in a more physiologically relevant environment, receptor occupancy studies are performed in intact cells. These assays measure the fraction of receptors occupied by the ligand at various concentrations. While no specific receptor occupancy data for this compound is published, such studies would be a critical step in validating any initial findings from competitive binding assays and understanding the compound's functional effects at the cellular level.

Identification and Validation of Direct Biological Targets

There is no available information from affinity chromatography and proteomic approaches or target deconvolution strategies that identifies the direct biological targets of This compound .

Cellular Assays for Mechanistic Elucidation

No studies were found that have performed gene expression profiling or signaling pathway analysis (such as Western Blot or ELISA) in response to treatment with This compound .

Investigation of Off-Target Interactions and Selectivity Profiling

There is no available data on the off-target interactions or the selectivity profile of This compound against a panel of potential targets.

Due to these limitations, the following sections remain unpopulated.

Identification and Validation of Direct Biological Targets

Affinity Chromatography and Proteomic Approaches

No specific research data is available for this compound.

Target Deconvolution Strategies

No specific research data is available for this compound.

Cellular Assays for Mechanistic Elucidation

Gene Expression Profiling in Response to this compound

No specific research data is available for this compound.

Signaling Pathway Analysis (e.g., Western Blot, ELISA)

No specific research data is available for this compound.

Investigation of Off-Target Interactions and Selectivity Profiling

No specific research data is available for this compound.

Structure Activity Relationship Sar Studies of 3 3 T Butylsulfamoylphenyl Benzoic Acid and Its Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modification of these key regions can provide valuable insights into the compound's interaction with biological targets and inform the design of more potent and selective analogs.

The carboxylic acid group of the benzoic acid moiety is a critical feature, often involved in key interactions with biological targets. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, or to exist as a carboxylate anion that can form ionic bonds.

Research on various benzoic acid derivatives has shown that the position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, in a study of benzoic acid derivatives as tyrosinase inhibitors, the placement of hydroxyl groups was found to be crucial. tandfonline.com Another study on the inhibition of α-amylase by benzoic acid derivatives indicated that a hydroxyl group at the 2-position of the benzene (B151609) ring had a positive effect on inhibitory activity, while a methoxy (B1213986) group at the same position had a negative effect. mdpi.com

The carboxylic acid can also be replaced by bioisosteres, which are functional groups with similar physical or chemical properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These modifications can alter the acidity, lipophilicity, and metabolic stability of the compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Illustrative SAR of Benzoic Acid Moiety Modifications in Enzyme Inhibition Note: This table is a composite illustration based on findings from multiple studies on benzoic acid derivatives and does not represent data for 3-(3-t-Butylsulfamoylphenyl)benzoic acid itself.

Modification to Benzoic Acid MoietyGeneral Impact on Biological ActivityRationale for Activity ChangeSupporting Evidence
Positional Isomerism of Carboxyl Group Altering the carboxyl group from meta (as in the target compound) to ortho or para would likely change the binding orientation and potency.The spatial arrangement of the key interacting group is critical for optimal receptor or enzyme binding.SAR studies on enzyme inhibitors frequently show that positional isomers have vastly different activities. nih.gov
Hydroxylation of the Phenyl Ring Addition of hydroxyl groups can increase activity by forming additional hydrogen bonds with the target. mdpi.comEnhanced binding affinity through new hydrogen bond interactions.Studies on α-amylase inhibitors show that 2,3,4-trihydroxybenzoic acid is a potent inhibitor. mdpi.com
Esterification of the Carboxyl Group Generally leads to a loss or significant reduction of activity, unless the ester acts as a prodrug.The free carboxylate is often essential for ionic or hydrogen bonding interactions with the target.In many enzyme inhibitors, esterification of a critical carboxylic acid abolishes activity. tandfonline.com
Replacement with a Tetrazole Can maintain or improve activity by mimicking the acidic properties and hydrogen bonding capabilities of the carboxylic acid.Tetrazoles are well-known bioisosteres for carboxylic acids, offering similar acidity but different metabolic profiles.Bioisosteric replacements are a common strategy in medicinal chemistry to improve drug properties. nih.gov

The sulfamoylphenyl group is a key structural element. The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors. The substitution pattern on the phenyl ring is also critical.

In a study on sulfamoyl benzoic acid analogues as LPA2 receptor agonists, modifications to the sulfamoyl group had a significant impact on activity. nih.gov For example, N-alkylation of the sulfonamide could either increase or decrease potency depending on the nature of the alkyl group. Furthermore, the position of the sulfamoyl group on the central phenyl ring is a determining factor for activity and selectivity.

SAR studies on substituted sulfamoyl benzamidothiazoles also highlight the importance of the substituents on the phenyl ring to which the sulfamoyl group is attached. nih.gov These studies systematically explored modifications at various sites of the molecule, demonstrating that even small changes can lead to significant differences in biological activity. nih.gov

Table 2: Illustrative SAR of Sulfamoylphenyl Group Modifications Note: This table is an illustrative example based on general principles and findings for sulfonamide-containing compounds and does not represent specific data for this compound.

Modification to Sulfamoylphenyl GroupGeneral Impact on Biological ActivityRationale for Activity ChangeSupporting Evidence
N-Alkylation of Sulfonamide Can modulate activity and selectivity. Small alkyl groups may be tolerated, while larger groups could cause steric hindrance.Alters hydrogen bonding capacity and introduces lipophilic interactions.Studies on LPA2 agonists showed that N-methylation of the sulfonamide can be beneficial. nih.gov
Replacement of Phenyl with other Rings Replacing the phenyl ring with other aromatic or heterocyclic systems would significantly alter electronic and steric properties, likely affecting activity.Different ring systems would change the overall shape and electronic distribution of the molecule.The core scaffold is generally crucial for maintaining the necessary geometry for binding. nih.gov
Positional Isomers of Sulfamoyl Group Moving the sulfamoyl group to the ortho or para position relative to the other phenyl ring would drastically change the molecule's conformation and likely its activity.The relative positions of the key functional groups define the pharmacophore.The spatial relationship between key binding groups is fundamental to SAR. nih.gov

The tertiary-butyl group on the sulfonamide nitrogen is a bulky, lipophilic substituent. Its primary role is likely to occupy a specific hydrophobic pocket in the biological target. The size and shape of this group are therefore expected to be critical for potent activity.

Replacing the t-butyl group with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) would likely lead to a decrease in potency if a large hydrophobic pocket needs to be filled. Conversely, if the pocket is smaller, a less bulky substituent might be preferred. In some cases, the steric bulk of the t-butyl group can also serve to lock the molecule into a specific, active conformation.

In studies of TRPV1 antagonists, a t-butyl group was found to interact with a hydrophobic binding pocket, contributing to high potency. nih.gov This highlights the importance of appropriately sized lipophilic groups for optimal interaction with specific biological targets.

Table 3: Illustrative SAR of the t-Butyl Substituent Note: This table is a hypothetical illustration of potential modifications and their expected outcomes based on general medicinal chemistry principles.

Modification of the t-Butyl GroupExpected Impact on Biological ActivityRationaleSupporting Evidence
Replacement with smaller alkyl groups (methyl, ethyl) Likely decrease in activity.Loss of key hydrophobic interactions in a large binding pocket.The importance of bulky hydrophobic groups is a common theme in SAR for many targets. nih.gov
Replacement with other bulky groups (e.g., cyclohexyl) Activity may be retained or modified depending on the shape of the binding pocket.A different shape may or may not fit as well into the target's hydrophobic pocket.Shape complementarity is a key determinant of binding affinity.
Replacement with polar groups Likely a significant loss of activity.Introduction of a polar group into a hydrophobic pocket would be energetically unfavorable.Hydrophobic pockets generally require non-polar substituents for favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors and using statistical methods to build a predictive model.

For a compound like this compound, a range of descriptors would be calculated to capture its key structural features:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For the benzoic acid and sulfonamide groups, descriptors related to electronegativity and polarizability would be important. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area. The t-butyl group would be particularly influential in these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

In QSAR studies of sulfonamides and sulfamides, descriptors related to molecular shape, size, and the presence of specific fragments (like substituted benzene rings) have been shown to be important for predicting activity. nih.gov

Once descriptors are calculated for a series of analogs, a statistical model is developed to correlate these descriptors with biological activity. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to activity.

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest are increasingly used to build more complex, non-linear QSAR models. researchgate.net

A crucial part of QSAR modeling is validation. This is typically done by splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power). A robust and predictive QSAR model can then be used to estimate the activity of novel, unsynthesized compounds, thereby guiding future synthetic efforts. For sulfur-containing anticancer compounds, reliable QSAR models have been built using MLR, demonstrating good predictive performance. nih.gov

Pharmacophore Modeling and Design of Novel Analogs

Pharmacophore modeling is a crucial technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its analogs, a pharmacophore model helps in understanding the key interaction points with its biological target and guides the design of new, potentially more potent compounds.

A hypothetical pharmacophore model for this class of compounds can be constructed based on the structural features of the parent molecule and general principles from related series, such as biphenyl (B1667301) carboxylic acids and sulfonamides. mdpi.comnih.gov The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carboxylic acid group is a primary site for hydrogen bonding.

An Anionic Center: At physiological pH, the carboxylic acid can be deprotonated, forming a carboxylate anion that can interact with positively charged residues in the target's binding site. mdpi.com

A Hydrogen Bond Donor: The N-H group of the sulfonamide moiety can act as a hydrogen bond donor. nih.gov

A Hydrophobic Group: The t-butyl group provides a bulky, hydrophobic feature that can fit into a corresponding hydrophobic pocket in the target protein. mdpi.com

Utilizing such a pharmacophore model, novel analogs can be designed by modifying the parent structure to enhance its interaction with the target. For instance, the linker between the two aromatic rings could be altered to optimize the spatial orientation of the key features. Similarly, the substituents on the aromatic rings could be varied to fine-tune the electronic and steric properties of the molecule. A strategy of pharmacophore fusion, combining features from different known inhibitors, can also be employed to design new chemical prototypes. mdpi.com

Table 1: Hypothetical Pharmacophore-Based Analogs of this compound and Their Predicted Activity

Compound IDModification from Parent CompoundPredicted ActivityRationale for Design
Analog 4.3.1 Replacement of t-butyl with a cyclopropyl (B3062369) groupPotentially Maintained or Slightly DecreasedExplores the effect of a smaller hydrophobic group on binding affinity.
Analog 4.3.2 Methylation of the sulfonamide nitrogenPotentially DecreasedRemoval of the hydrogen bond donor to probe its importance.
Analog 4.3.3 Introduction of a hydroxyl group on the benzoic acid ringPotentially IncreasedAdds an additional hydrogen bond donor/acceptor to enhance binding.
Analog 4.3.4 Replacement of the carboxylic acid with a tetrazole groupPotentially Maintained or IncreasedTetrazole is a common bioisostere for carboxylic acid, potentially offering improved metabolic stability.

This table is illustrative and based on established medicinal chemistry principles. Actual activities would require experimental validation.

Computational Chemistry and Molecular Modeling of 3 3 T Butylsulfamoylphenyl Benzoic Acid

Structure-Based Computational Approaches

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations can provide detailed insights into the interactions between a ligand, such as 3-(3-t-Butylsulfamoylphenyl)benzoic acid, and its biological target, typically a protein. These simulations, by modeling the complex in a solvated environment that mimics physiological conditions, allow for the observation of dynamic processes that are often not accessible through experimental techniques alone.

Conformational Stability and Fluctuation Analysis

A critical aspect of understanding a ligand-target interaction is assessing the conformational stability of the complex. MD simulations can track the trajectory of each atom in the system, revealing how the ligand and protein adapt to each other upon binding. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A stable RMSD value suggests that the complex has reached a state of equilibrium.

Fluctuation analysis, typically by calculating the root-mean-square fluctuation (RMSF) of individual residues or atoms, provides insights into the flexibility of different regions of the protein and the ligand. Regions with high RMSF values are more flexible, which can be crucial for biological function or ligand binding. For the this compound-target complex, such analysis would reveal which parts of the protein become more or less flexible upon binding, and how the t-butylsulfamoylphenyl and benzoic acid moieties of the ligand move within the binding pocket.

Illustrative Data Table for Conformational Fluctuation Analysis

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Protein Residue NumberRMSF (Å) without LigandRMSF (Å) with this compoundChange in Flexibility (%)
251.20.8-33.3
480.91.5+66.7
731.51.1-26.7
1120.70.6-14.3
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Estimating the binding affinity between a ligand and its target is a primary goal of computational drug design. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to calculate the binding free energy. researchgate.netnih.govnyu.edu These "end-point" methods calculate the free energy of the ligand, the receptor, and the complex from snapshots of an MD simulation. rsc.org

The binding free energy (ΔG_bind) is generally calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is composed of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and an entropic term (-TΔS). The solvation free energy is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.govresearchgate.net

For this compound, these calculations would quantify the contributions of different energy components—such as van der Waals forces, electrostatic interactions, and solvation effects—to its binding affinity for a specific target. rsc.org

Illustrative Data Table for MM/PBSA Binding Free Energy Calculation

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.8
Electrostatic Energy (ΔE_elec)-28.3
Polar Solvation Energy (ΔG_pol)+35.1
Nonpolar Solvation Energy (ΔG_nonpol)-4.2
Total Binding Free Energy (ΔG_bind) -43.2

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods can be used to understand the intrinsic properties of a molecule like this compound, independent of its biological target.

Electronic Structure and Reactivity Descriptors

Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of a molecule. orientjchem.orgbohrium.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, these calculations would highlight the most reactive parts of the molecule, which could be crucial for its interaction with a biological target.

Illustrative Data Table for Quantum Chemical Reactivity Descriptors

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65

Prediction of Spectroscopic Properties for Validation

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. orientjchem.org Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra. researchgate.net These theoretical spectra can be compared with experimentally obtained spectra to validate the computational model and the calculated molecular geometry. A good correlation between the predicted and experimental spectra increases the confidence in the computational results.

For this compound, predicting its vibrational frequencies (IR and Raman) would help in assigning the experimental spectral peaks to specific molecular vibrations, such as the stretching of the C=O in the carboxylic acid group or the S=O bonds in the sulfamoyl group.

Illustrative Data Table for Predicted Vibrational Frequencies

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3450
C=O StretchCarboxylic Acid1715
N-H StretchSulfonamide3350
S=O Asymmetric StretchSulfonamide1340
S=O Symmetric StretchSulfonamide1160

Preclinical Pharmacological Investigations: Mechanistic Insights

Early-Stage In Vivo Mechanistic Studies

Early in vivo studies in animal models provide the first insights into how the molecular mechanisms observed in vitro translate to a physiological response within a whole organism, focusing on pathway modulation rather than therapeutic outcomes.

In animal models, administration of β3-AR agonists from this class leads to measurable changes in biomarkers related to the target pathway. In a study with mice, acute administration of mirabegron (B1684304) was shown to increase glucose uptake into brown adipose tissue (BAT), a direct consequence of β3-AR activation in this tissue. nih.gov Further mechanistic studies have explored downstream biomarkers. In patients treated with mirabegron, a significant decrease in the urinary levels of neurotrophins, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), was observed after three months of treatment. nih.gov These neurotrophins are thought to be involved in bladder sensory mechanisms. A meta-analysis of studies in humans also confirmed that mirabegron significantly increases resting energy expenditure (REE) and blood levels of non-esterified fatty acids (NEFA), consistent with its metabolic effects on adipose tissue. nih.gov

Confirming that the drug interacts with its intended target in relevant tissues is a critical step. For β3-AR agonists, this has been demonstrated through both direct and indirect methods. The primary mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder during the urine storage phase. wikipedia.orgdrugbank.com This direct engagement with β3-adrenoceptors in the bladder leads to an increase in bladder capacity. researchgate.netdrugbank.com

Furthermore, target engagement in metabolic tissues has been a key area of investigation. In-silico docking studies and subsequent experimental work have shown that mirabegron effectively binds to targets within brown adipose tissue (BAT), leading to its activation. texilajournal.com This engagement stimulates thermogenesis and has been visualized and quantified in human studies, which show a significant increase in BAT activity following mirabegron administration. nih.gov

Pharmacodynamic Modeling and Simulation

Pharmacodynamic (PD) modeling and simulation are used to create a quantitative framework for understanding the relationship between drug concentration and the observed physiological effect. For β3-adrenergic receptor agonists like 3-(3-t-Butylsulfamoylphenyl)benzoic acid and its analogues, PD models aim to link plasma concentrations to the degree of detrusor muscle relaxation and the resulting increase in bladder capacity. drugbank.com

These models are built upon the established mechanism of action, where receptor binding leads to a cascade of events culminating in a physiological response. wikipedia.org The models incorporate parameters such as the EC50 from in vitro assays and pharmacokinetic data to simulate the time course of the drug's effect. This allows for the exploration of the exposure-response relationship, helping to understand how different levels of drug exposure might translate into varying degrees of target engagement and physiological change, without considering specific therapeutic dosages.

Advanced Analytical Methodologies for 3 3 T Butylsulfamoylphenyl Benzoic Acid Research

Spectroscopic Characterization Techniques (beyond basic identification)

Spectroscopic methods provide a detailed view into the molecular structure, conformation, and electronic properties of 3-(3-t-Butylsulfamoylphenyl)benzoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Purity Assessment

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of this compound. Beyond simple spectral acquisition, advanced NMR experiments can offer insights into the molecule's preferred conformation in solution, which is governed by the rotational freedom around the biphenyl (B1667301) C-C bond.

Purity Assessment: The quantitative ¹H NMR (qNMR) technique can be employed for a highly accurate determination of purity without the need for an identical reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be established. The ¹³C NMR spectrum, while less sensitive, is crucial for confirming the presence of all carbon atoms and for identifying potential impurities that may not be evident in the ¹H spectrum.

Conformational Analysis: The spatial arrangement of the two phenyl rings relative to each other is a key conformational feature. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons on the different aromatic rings. The presence or absence of NOE cross-peaks between specific protons on the benzoic acid ring and the t-butylsulfamoylphenyl ring would provide direct evidence for their spatial proximity and help define the dihedral angle between the rings.

Expected NMR Data: The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound, predicted based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
COOH ~13.0 br s
Aromatic H 7.5 - 8.2 m
NH (Sulfamoyl) ~7.4 s
t-Butyl (CH₃) 1.2 - 1.4 s

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~167
Aromatic C 125 - 142
C (t-Butyl, quaternary) ~58

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic stretching and bending vibrations. The carboxylic acid group will exhibit a strong, broad O-H stretch and a sharp C=O stretch. The sulfonamide group will show characteristic S=O and N-H stretching frequencies.

Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations. It provides excellent complementary data for the aromatic C-C and C-H vibrations and the symmetric S=O stretch of the sulfonamide group, which may be weak in the IR spectrum.

Table 3: Key IR and Raman Vibrational Frequencies

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1680-1710
Sulfonamide N-H stretch 3200-3300
Sulfonamide S=O asymmetric stretch 1330-1370
Sulfonamide S=O symmetric stretch 1140-1180
Aromatic Ring C-H stretch 3000-3100
Aromatic Ring C=C stretch 1450-1600

Mass Spectrometry (MS) for Metabolite Identification (if applicable to in vitro studies)

In the context of in vitro studies, such as incubations with liver microsomes, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for identifying potential metabolites. Electrospray ionization (ESI) would be the preferred ionization technique. By comparing the HRMS data of control samples versus incubated samples, new metabolic products can be detected. Tandem MS (MS/MS) experiments on the parent compound and suspected metabolites can elucidate their structures by analyzing fragmentation patterns.

Predicted Fragmentation: For this compound, common fragmentation pathways in negative ion mode ESI-MS/MS would likely involve the loss of the t-butyl group (-57 Da), loss of SO₂ (-64 Da), and loss of CO₂ from the carboxylate anion (-44 Da).

Circular Dichroism (CD) for Chiral Analysis (if applicable)

Substituted biphenyls can sometimes exhibit atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the two rings. If the rotational barrier is high enough to allow for the isolation of stable enantiomers, Circular Dichroism (CD) spectroscopy would be the ideal technique for their analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A non-racemic mixture of atropisomers would produce a characteristic CD spectrum, allowing for enantiomeric excess determination. The applicability of this technique is entirely dependent on whether this compound can exist as stable atropisomers, which would need to be confirmed experimentally or through computational modeling.

Chromatographic Separations and Advanced Detection

Chromatographic techniques are essential for separating the compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

Developing a robust HPLC method is critical for assessing the purity of synthesized batches and for quantitative analysis in various research applications. vu.edu.aumdpi.comresearchgate.netimpactfactor.org A reversed-phase method would be most suitable for a molecule of this polarity.

Method Parameters: A typical method would employ a C18 or a biphenyl stationary phase, the latter of which can offer enhanced selectivity for aromatic compounds. vu.edu.au The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netimpactfactor.org Gradient elution would likely be necessary to ensure good peak shape and resolution from any potential impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

Table 4: Proposed HPLC Method Parameters

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

This method would serve as a starting point and would require optimization and validation to ensure it is suitable for its intended purpose, meeting criteria for linearity, accuracy, precision, and specificity.

Table 5: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of polar molecules such as "this compound" by GC-MS is challenging due to its low volatility and the presence of active hydrogens on the carboxylic acid and sulfonamide groups. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these limitations, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. A common approach for compounds containing carboxylic acid and sulfonamide moieties is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently employed. researchgate.netnih.gov This process replaces the active protons on the carboxyl and sulfonamide groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more amenable to GC analysis.

The derivatized "this compound" can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The mass spectrum would provide a unique fragmentation pattern, allowing for structural confirmation and quantification. The fragmentation would likely involve cleavage of the t-butyl group, loss of SO2, and characteristic fissions of the aromatic rings and the derivatized carboxyl group.

While specific retention times and mass fragmentation data for "this compound" are not publicly available, a hypothetical GC-MS analysis would involve the following steps and expected outcomes:

Parameter Description
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)
GC Column Phenyl-methylpolysiloxane (e.g., HP-5MS)
Injection Mode Split/Splitless
Carrier Gas Helium
Oven Temperature Program Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Expected Fragmentation Loss of t-butyl group (m/z 57), loss of SO2 (m/z 64), fragments corresponding to the derivatized benzoic acid and sulfonamide moieties.

This table presents a generalized methodology for the GC-MS analysis of "this compound" based on established procedures for related compounds.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography and is particularly well-suited for the analysis of charged species like "this compound". Given its acidic nature due to the carboxylic acid and sulfonamide groups, this compound is an excellent candidate for CE analysis, particularly by Capillary Zone Electrophoresis (CZE).

In CZE, separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. "this compound" would be analyzed as an anion in a basic buffer system. The background electrolyte (BGE) composition, including its pH and concentration, is a critical parameter for optimizing the separation. mdpi.com Borate and phosphate (B84403) buffers are commonly used for the analysis of sulfonamides and benzoic acid derivatives. mdpi.comresearchgate.net

Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, could also be employed. MECC uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the BGE above its critical micelle concentration. This creates a pseudostationary phase that can interact with neutral and charged analytes, offering an additional separation mechanism based on partitioning between the micelles and the aqueous buffer. This could be particularly useful for separating "this compound" from any neutral impurities.

Although a specific electropherogram for "this compound" is not available, the following table summarizes typical conditions for the CE analysis of related compounds, which would be applicable for method development.

CE Parameter Typical Conditions for Sulfonamide/Benzoic Acid Analysis
CE Mode Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Capillary Chromatography (MECC)
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length)
Background Electrolyte 20-50 mM Borate or Phosphate buffer
pH 8.0 - 10.0
Applied Voltage 15-25 kV
Temperature 20-25 °C
Injection Hydrodynamic or Electrokinetic
Detection UV-Vis (e.g., at 214 nm or 254 nm)

This table outlines a general approach for the CE analysis of "this compound" based on published methods for similar compounds. mdpi.comresearchgate.netijper.org

Crystallographic Studies (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Such studies would provide unequivocal proof of the molecular structure of "this compound", including its absolute configuration and solid-state conformation.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

To perform single crystal X-ray diffraction, a high-quality single crystal of "this compound" must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The resulting structural model reveals precise bond lengths, bond angles, and torsion angles.

While a crystal structure for "this compound" is not present in the Cambridge Structural Database, the crystallographic data for a related sulfonamide benzoic acid derivative, 4-benzenesulfonamidobenzoic acid, illustrates the type of information obtained.

Crystallographic Parameter Data for 4-Benzenesulfonamidobenzoic acid
Chemical Formula C13H11NO4S
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 5.2050(3) Å, b = 37.726(2) Å, c = 7.3781(4) Å, β = 117.510(3)°
Volume 1284.98(13) ų
Z 4
Key Structural Features Intermolecular N-H···O and O-H···O hydrogen bonds, dihedral angle between aromatic rings of 45.36(15)°. researchgate.net

This table presents crystallographic data for a related compound to exemplify the results of a single crystal X-ray diffraction study. researchgate.net

Co-crystallization with Biological Targets for Structural Insights

Co-crystallization of "this compound" with a biological target, such as an enzyme or receptor, is a powerful technique to understand its mechanism of action at a molecular level. This is particularly relevant if the compound is being investigated for its pharmacological activity. Sulfonamides are a well-known class of compounds that act as inhibitors of various enzymes, often by mimicking a natural substrate. nih.gov

The process involves preparing a solution containing both the purified biological macromolecule and the compound of interest and setting up crystallization trials. If co-crystals are obtained, their structure is determined by X-ray crystallography. The resulting structure reveals the precise binding mode of "this compound" within the active site of the target. This includes identifying the specific amino acid residues that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Such structural insights are invaluable for structure-based drug design, allowing for the rational optimization of the compound's potency and selectivity. For example, the structure might reveal that modifying a particular substituent on the phenyl ring could lead to a stronger interaction with the target protein.

While no co-crystal structures involving "this compound" are currently deposited in the Protein Data Bank, the co-crystallization of other sulfonamides has provided critical insights into their biological functions.

Sulfonamide Drug Biological Target Key Structural Insights from Co-crystallization
SulfamethazineDihydropteroate Synthase (DHPS)Mimics the natural substrate, p-aminobenzoic acid (PABA), and forms key hydrogen bonds in the active site, leading to competitive inhibition. nih.gov
CelecoxibCyclooxygenase-2 (COX-2)The sulfonamide group binds to a specific hydrophilic pocket in the COX-2 active site, contributing to its selectivity over COX-1.
DorzolamideCarbonic Anhydrase IIThe sulfonamide group coordinates to the zinc ion in the enzyme's active site, a crucial interaction for its inhibitory activity.

This table provides examples of how co-crystallization of related sulfonamide compounds with their biological targets has yielded important structural information.

Derivatization Strategies for Enhanced Research Utility

Prodrug Design and Evaluation for In Vitro Study Enhancement

Prodrug strategies involve the reversible modification of a bioactive compound to improve its utility. For in vitro studies, this often means enhancing cellular uptake or solubility to achieve effective concentrations in cellular assays.

The presence of a carboxylic acid group on the benzoic acid ring often results in a molecule that is negatively charged at physiological pH, limiting its ability to passively diffuse across lipid-rich cell membranes. Masking this polar functional group via esterification is a classic prodrug strategy to increase lipophilicity and, consequently, cellular permeability. nih.govresearchgate.net

The conversion of the carboxylic acid to an ester neutralizes the charge and can be tailored by selecting different alcohol fragments to fine-tune the molecule's properties. rutgers.edu Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, releasing the active parent compound, 3-(3-t-Butylsulfamoylphenyl)benzoic acid. nih.govresearchgate.net This approach has been successfully used for numerous therapeutic agents with intracellular targets. researchgate.net The selection of the ester promoiety is critical, as it must balance enhanced permeability with sufficient chemical stability and efficient enzymatic cleavage. rutgers.edu

Table 1: Hypothetical Ester Prodrugs of this compound and Predicted Effects

Prodrug Derivative Ester Group Expected Change in Lipophilicity (LogP) Rationale
Methyl Ester -COOCH₃ Increase Simple esterification to mask the carboxylic acid.
Ethyl Ester -COOCH₂CH₃ Moderate Increase Slightly more lipophilic than the methyl ester.
Isopropyl Ester -COOCH(CH₃)₂ Significant Increase Increased steric bulk can enhance stability and lipophilicity.

This table is illustrative and based on general chemical principles of prodrug design.

For research applications requiring high concentrations in aqueous media, such as enzyme inhibition assays or crystallography, poor water solubility can be a significant obstacle. While this compound itself lacks a hydroxyl group suitable for direct phosphorylation, a synthetically introduced phenolic hydroxyl or other suitable functional group would enable the creation of a phosphate (B84403) prodrug.

The attachment of a phosphate monoester moiety can increase aqueous solubility by several orders of magnitude. nih.govresearchgate.net These phosphate prodrugs are typically stable in solution but are rapidly cleaved back to the parent drug by endogenous enzymes like alkaline phosphatases, which are present in various tissues and biological fluids. nih.govsnv63.ru This strategy has been successfully employed to develop intravenous formulations and improve the bioavailability of numerous drugs. researchgate.netsnv63.ru For in vitro use, the enhanced solubility allows for the preparation of concentrated stock solutions in aqueous buffers, simplifying experimental procedures.

Table 2: Potential Impact of Phosphate Prodrug Strategy

Modification Type Parent Compound Feature Prodrug Moiety Expected Outcome Relevant Enzyme

This table outlines a potential strategy assuming a hydroxylated analog of the primary compound is synthesized.

Bioconjugation for Target Identification and Imaging

Bioconjugation involves chemically linking the small molecule to a reporter tag, such as a fluorescent dye or an affinity handle (e.g., biotin). This creates a chemical probe that can be used to visualize the molecule's localization in living cells or to identify its molecular targets.

Attaching a fluorescent dye to this compound would grant it fluorescent properties, enabling its direct observation in various experimental settings. Such fluorescent probes are invaluable for studying the distribution of a compound within living cells in real-time, revealing how it enters the cell and where it accumulates.

The synthesis of a fluorescent probe requires careful consideration of the attachment point on the parent molecule to ensure that its biological activity is not compromised. nih.gov A linker is often used to connect the fluorophore to the small molecule, providing spatial separation to minimize steric hindrance. nih.gov The choice of fluorophore is also critical, depending on the desired excitation/emission wavelengths and the imaging instrumentation available.

Table 3: Common Fluorophores for Small Molecule Labeling

Fluorophore Class Example Typical Excitation/Emission (nm) Key Features
Coumarins AMC (7-Amino-4-methylcoumarin) ~350 / ~450 Blue fluorescence, often used in enzyme assays.
Fluoresceins FITC (Fluorescein isothiocyanate) ~495 / ~520 Bright green fluorescence, pH-sensitive.
Rhodamines TRITC, TAMRA ~550 / ~575 Bright red-orange fluorescence, photostable.
Cyanines Cy3, Cy5 ~550 / ~670 (Cy5) Intense fluorescence, available in a wide spectral range.

For target identification studies using techniques like affinity purification-mass spectrometry, the small molecule is often conjugated to an affinity tag such as biotin. The linker connecting the small molecule (the "ligand") to the tag is a critical component of the probe's design. nih.gov

The linker must be attached to a position on the molecule that does not interfere with its binding to its biological target. nih.gov Furthermore, the linker's length and composition can significantly impact the probe's properties. For instance, polyethylene (B3416737) glycol (PEG) linkers can be used to improve the probe's solubility and reduce non-specific binding. nih.gov A well-designed linker ensures that the ligand can access its binding site while the tag remains available for detection or purification. nih.govnih.gov

Table 4: Representative Linker Types for Bioconjugation

Linker Type Chemical Structure Common Lengths Key Properties
Alkyl Chain -(CH₂)n- n = 2 to 12 Provides simple spatial separation, increases lipophilicity.
Polyethylene Glycol (PEG) -(CH₂CH₂O)n- n = 2 to 24 Increases hydrophilicity and solubility, reduces non-specific binding. nih.gov
Cleavable Linkers Disulfide, Ester Variable Allows for release of the bound target under specific conditions (e.g., reducing agents, pH change).

Stable Isotope Labeling for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound provides a powerful tool for mechanistic studies. nih.gov By replacing certain atoms with their heavier, non-radioactive stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/deuterium), the molecule can be readily distinguished from its unlabeled counterparts by mass spectrometry. nih.gov

This technique is widely used in drug metabolism studies to track the fate of a compound and identify its metabolites. nih.gov For example, a ¹³C-labeled version of the benzoic acid ring would allow for precise tracking of metabolic pathways involving this part of the molecule. nih.govmedchemexpress.com Isotope labeling can also be used in quantitative proteomics (e.g., SILAC-based approaches) to study changes in protein expression or thermal stability upon drug treatment, helping to confirm target engagement in a cellular context.

Table 5: Applications of Stable Isotope Labeling

Isotope Location of Label (Example) Primary Analytical Technique Application
Deuterium (²H) t-Butyl group Mass Spectrometry (MS) Elucidate metabolic pathways, alter metabolic rate (Kinetic Isotope Effect). nih.gov
Carbon-13 (¹³C) Benzoic acid ring carbons Mass Spectrometry (MS), NMR Trace metabolic fate of the carbon skeleton, quantitative metabolite analysis. nih.govmedchemexpress.com
Nitrogen-15 (¹⁵N) Sulfonamide nitrogen Mass Spectrometry (MS), NMR Study metabolism related to the sulfonamide group.

Table of Mentioned Compounds

Compound Name
This compound
7-Amino-4-methylcoumarin (AMC)
Fluorescein isothiocyanate (FITC)
Tetramethylrhodamine (TAMRA)
Biotin

Future Research Directions and Translational Perspectives for 3 3 T Butylsulfamoylphenyl Benzoic Acid

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The future exploration of 3-(3-t-Butylsulfamoylphenyl)benzoic acid would logically begin with broad-spectrum screening to identify any biological activity. Given the presence of the benzoic acid and sulfonamide moieties, initial hypotheses for therapeutic areas could be constructed.

Table 1: Potential Therapeutic Areas for Investigation

Therapeutic AreaRationale based on Structural MoietiesPotential Mechanistic Insights to Investigate
Oncology Benzoic acid derivatives have been explored for their anticancer properties.Investigation into cell cycle arrest, induction of apoptosis, and inhibition of cancer-related enzymes.
Inflammation and Immunology Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. Sulfonamides can also exhibit anti-inflammatory effects.Exploration of cyclooxygenase (COX) enzyme inhibition, modulation of cytokine production, and effects on immune cell proliferation and function.
Infectious Diseases The sulfonamide group is a well-known pharmacophore in antimicrobial agents.Screening against a panel of bacterial and fungal pathogens to determine any antimicrobial or antifungal activity.
Metabolic Disorders Certain benzoic acid derivatives have been investigated for their effects on metabolic pathways.Investigation into effects on glucose and lipid metabolism, and potential interactions with metabolic receptors.

Detailed research findings in these areas for this compound are not currently available. Future studies would need to establish foundational in vitro data to pursue any of these directions.

Integration with Systems Biology and Network Pharmacology Approaches

Once initial bioactivity is identified, systems biology and network pharmacology would be invaluable in elucidating the compound's mechanism of action. These approaches could predict potential protein targets and signaling pathways affected by this compound.

Table 2: Proposed Systems Biology and Network Pharmacology Workflow

StepDescriptionPotential Tools and Techniques
1. Target Identification In silico prediction of potential protein targets based on the chemical structure of the compound.Molecular docking simulations, pharmacophore modeling, and screening against protein target databases.
2. Pathway Analysis Identifying the biological pathways and networks in which the predicted targets are involved.Gene Ontology (GO) enrichment analysis, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.
3. Network Construction Building a compound-target-pathway-disease network to visualize the potential systemic effects.Use of software such as Cytoscape to construct and analyze interaction networks.
4. Experimental Validation In vitro and in vivo experiments to validate the predicted targets and pathway modulation.Enzyme inhibition assays, gene expression analysis (e.g., qPCR, RNA-seq), and cell-based functional assays.

These computational approaches would provide a holistic view of the compound's potential biological interactions and guide further focused research.

Development of Advanced Delivery Systems for In Vitro/Preclinical Research

The physicochemical properties of this compound, such as its solubility and stability, are currently uncharacterized. Should the compound show therapeutic promise but possess poor biopharmaceutical properties, advanced delivery systems could be crucial for its development.

Table 3: Potential Delivery Systems for Research

Delivery SystemPotential Application in Research
Nanoparticle Formulations (e.g., liposomes, polymeric nanoparticles) To enhance solubility and stability in culture media for in vitro assays and to improve bioavailability in preclinical animal models.
Prodrug Strategies To modify the compound's structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties for in vivo studies.
Topical Formulations (e.g., gels, creams) If dermatological applications are identified, these formulations would be necessary for localized delivery in preclinical models.

The choice of a delivery system would be entirely dependent on the future identified therapeutic application and the compound's intrinsic properties.

Collaborative Research Opportunities and Data Sharing Initiatives

Given the nascent stage of research on this compound, progress would be significantly accelerated through collaborative efforts.

Open science platforms and data sharing initiatives would be essential to avoid redundant research and to build a comprehensive understanding of the compound's properties. Establishing a public repository for all experimental data, including both positive and negative results, would be a valuable resource for the scientific community. Furthermore, interdisciplinary collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians would be vital to fully explore the translational potential of this compound.

Q & A

Q. What are the common synthetic routes for 3-(3-t-Butylsulfamoylphenyl)benzoic acid?

The synthesis typically involves a two-step reaction: (1) sulfonylation of a benzoic acid derivative using sulfonyl chloride, followed by (2) coupling with t-butylamine. For instance, describes a similar protocol for 3-(Butylsulfamoyl)benzoic acid, where sulfonyl chloride reacts with benzoic acid derivatives under controlled conditions. Alternative methods may employ Suzuki-Miyaura cross-coupling (as seen in for analogous compounds) to introduce aryl groups, though this requires palladium catalysts and optimized ligand systems .

Q. What analytical techniques are recommended for structural characterization of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) are critical. LC-MS platforms () can confirm molecular weight and purity, while NMR resolves substitution patterns (e.g., distinguishing para vs. meta sulfonamide groups). X-ray crystallography may be used for absolute configuration determination, as referenced in structural studies of related sulfonamides () .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25°C–60°C, followed by HPLC analysis to monitor degradation. highlights the importance of solvent choice and temperature control during synthesis, which indirectly informs stability protocols. For biological assays, stability in cell culture media (e.g., DMEM at 37°C) should also be tested .

Q. What in vitro assays are used to screen its antimicrobial activity?

Standard microdilution assays (e.g., broth dilution per CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. and note sulfonamide-based compounds’ potential antimicrobial properties, likely via dihydropteroate synthase inhibition .

Advanced Research Questions

Q. How does the t-butylsulfamoyl group influence enzyme inhibition compared to other substituents?

The bulky t-butyl group enhances lipophilicity, potentially improving membrane permeability and target binding. Comparative studies ( ) show that substituents like methoxy or chloro alter electronic and steric effects, impacting inhibition kinetics. For example, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid ( ) exhibits distinct COX-2 inhibition due to methoxy’s electron-donating effects, whereas t-butyl may favor hydrophobic pocket interactions .

Q. What strategies optimize reaction yields in large-scale synthesis?

Catalyst screening (e.g., PdCl₂ for Suzuki coupling, ) and solvent optimization (e.g., DMF vs. THF) are critical. emphasizes temperature control (60°C–80°C) to minimize side reactions. Microwave-assisted synthesis could reduce reaction times, as demonstrated for related benzoic acid derivatives .

Q. How is computational modeling applied to predict target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like COX-2 or carbonic anhydrase. The sulfonamide moiety’s hydrogen-bonding capacity and t-butyl’s steric effects are analyzed for binding affinity. and highlight similar approaches for sulfonamide-enzyme studies .

Q. What are the challenges in resolving contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. notes that impurities in sulfonamide synthesis can skew results. Rigorous QC (e.g., HPLC ≥98% purity) and standardized protocols (e.g., MTT assay for cytotoxicity) are essential. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Q. How does the compound’s logP affect its pharmacokinetic profile?

The t-butyl group increases logP, enhancing blood-brain barrier permeability but risking solubility issues. discusses trifluoromethyl analogs’ improved bioavailability, suggesting logP optimization via substituent modification. Experimental logP determination via shake-flask method or HPLC-derived parameters is advised .

Q. What safety protocols are critical for handling this compound?

Due to sulfonamide-associated risks (e.g., skin sensitization, ), use PPE (gloves, lab coat) and work in a fume hood. Waste disposal must comply with EPA guidelines ( ). Preclinical toxicity studies (e.g., Ames test) are recommended before in vivo use .

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